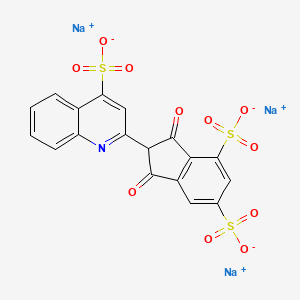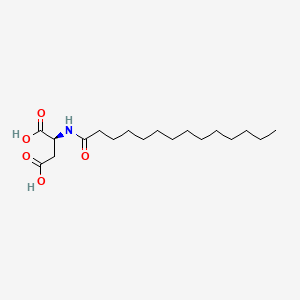
N-Tetradecanoyl-L-aspartic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Tetradecanoyl-L-aspartic acid is a derivative of L-aspartic acid, where the amino group is acylated with a tetradecanoyl groupIts molecular formula is C18H33NO5, and it has a molecular weight of 343.46 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Tetradecanoyl-L-aspartic acid typically involves the acylation of L-aspartic acid with tetradecanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
N-Tetradecanoyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the tetradecanoyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
N-Tetradecanoyl-L-aspartic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in cellular processes and as a component in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent and in the development of new pharmaceuticals.
作用机制
The mechanism of action of N-Tetradecanoyl-L-aspartic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in fatty acid metabolism, leading to changes in cellular lipid levels .
相似化合物的比较
Similar Compounds
N-Dodecanoyl-L-aspartic acid: Similar in structure but with a shorter acyl chain.
N-Octadecanoyl-L-aspartic acid: Similar in structure but with a longer acyl chain.
N-Tetradecanoyl-L-glutamic acid: Similar in structure but derived from L-glutamic acid instead of L-aspartic acid.
Uniqueness
N-Tetradecanoyl-L-aspartic acid is unique due to its specific acyl chain length, which can influence its physical and chemical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
属性
CAS 编号 |
1116-14-9 |
|---|---|
分子式 |
C18H33NO5 |
分子量 |
343.5 g/mol |
IUPAC 名称 |
(2S)-2-(tetradecanoylamino)butanedioic acid |
InChI |
InChI=1S/C18H33NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(20)19-15(18(23)24)14-17(21)22/h15H,2-14H2,1H3,(H,19,20)(H,21,22)(H,23,24)/t15-/m0/s1 |
InChI 键 |
MLOYYKYQLFOZOE-HNNXBMFYSA-N |
手性 SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CC(=O)O)C(=O)O |
规范 SMILES |
CCCCCCCCCCCCCC(=O)NC(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


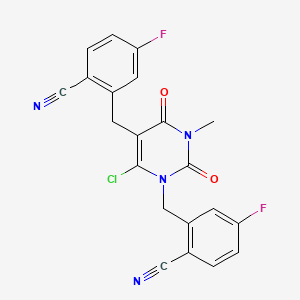
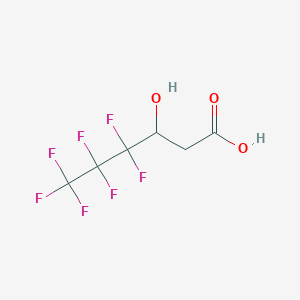
![2-[(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid](/img/structure/B14752340.png)
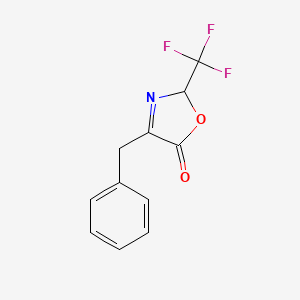
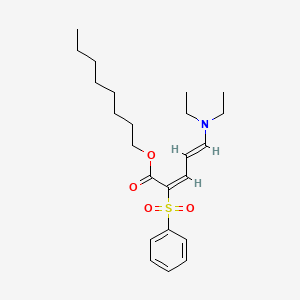
![N-[1-(4-Aminophenyl)propan-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B14752356.png)
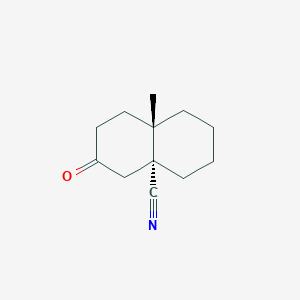
![(1R,4S,5S,8R,9R,12S,13S,16S,19S)-19-methoxy-8-[(2R,4R)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B14752377.png)
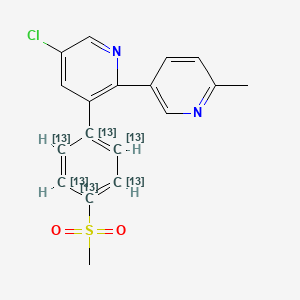
![[S(R)]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14752381.png)
![[(1S)-3-amino-1-(naphthalene-2-carbonylamino)-3-oxopropyl]boronic acid](/img/structure/B14752382.png)
![3-benzyl-5-methyl-2-[(4-phenylphenyl)methyl]spiro[8H-imidazo[2,1-b]purine-7,1'-cyclopentane]-4-one](/img/structure/B14752387.png)
![3-Bromo-7-methoxypyrido[3,4-b]pyrazine](/img/structure/B14752392.png)
